tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate
Description
tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate is a carbamate derivative featuring a cyclopropane ring substituted with difluorine and an aminomethyl group. This compound is structurally characterized by a tert-butyl carbamate group attached to a cyclopropane scaffold, which is further functionalized with fluorinated and aminoalkyl substituents. Such structural motifs are common in medicinal chemistry, where cyclopropane rings enhance metabolic stability and fluorine atoms improve bioavailability .
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-6-9(5-13)4-10(9,11)12/h4-6,13H2,1-3H3,(H,14,15) |
InChI Key |
LQZDTAYXUHARAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl isocyanate with aminomethylcyclopropylamine. The reaction proceeds as follows:
tert-butyl isocyanate+aminomethylcyclopropylamine→tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps. Detailed conditions and industrial-scale processes would require further investigation.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a widely used protecting group for amines. It is typically removed under acidic conditions to yield the free amine.
Mechanistic Notes :
-
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.
-
The reaction is efficient in polar aprotic solvents (e.g., DCM) with strong acids like TFA or HCl .
Reactions of the Aminomethyl Group
The primary amine (after Boc deprotection) can undergo typical amine transformations.
Key Considerations :
-
The difluorocyclopropane ring does not interfere with amine reactivity under mild conditions.
-
Steric hindrance from the cyclopropane may slow reactions with bulky electrophiles.
Cyclopropane Ring Reactivity
The 2,2-difluorocyclopropane ring exhibits unique reactivity due to ring strain and electron-withdrawing fluorine substituents.
Scientific Research Applications
Medicinal Chemistry: tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate may serve as a scaffold for drug development due to its unique structure.
Pesticides and Agrochemicals: Carbamates are commonly used in insecticides and herbicides.
Biological Studies: Researchers explore its effects on biological systems.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
<sup>*</sup> Molecular formula and weight for the target compound are inferred based on structural analogs.
Pharmacological Potential
- Naphthoquinone Analog: Exhibits anticancer activity (e.g., antileukemia) and inhibits CDC25 phosphatases, critical regulators of cell cycle progression .
Notes
Structural Variations: Substitutions on the cyclopropane ring (e.g., aromatic vs. alkylamino groups) significantly alter physicochemical properties and target selectivity .
Synthetic Challenges : Difluorocyclopropane synthesis often requires specialized reagents (e.g., difluorocarbene sources), which may limit scalability .
Biological Activity
tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate is a compound of significant interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate structure, which is further connected to a 2,2-difluorocyclopropyl moiety. The presence of the aminomethyl group enhances its interaction with biological targets.
Chemical Structure
- Molecular Formula : CHFNO
- CAS Number : 2357426-34-5
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. Protein kinases are pivotal in regulating various cellular processes through phosphorylation. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Target Kinases
- C-Kit Kinase : The compound has been shown to inhibit C-Kit kinase activity, which plays a crucial role in hematopoiesis and germ cell development .
- JAK Kinases : Research indicates that related compounds exhibit dual inhibition of TYK2 and JAK1 kinases, which are implicated in autoimmune diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against target kinases. For instance:
- IC50 Values : The IC50 values for C-Kit inhibition are reported in the low nanomolar range, indicating high potency .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notable findings include:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups .
- Tolerability : Studies indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Case Study 1: Treatment of Hematological Malignancies
A clinical trial investigated the efficacy of a related compound targeting C-Kit in patients with gastrointestinal stromal tumors (GISTs). Results showed that patients receiving the inhibitor experienced improved outcomes compared to those on standard therapies.
Case Study 2: Autoimmune Disorders
In a phase II clinical trial for autoimmune diseases, compounds similar to this compound demonstrated significant reductions in disease activity scores among participants treated with JAK inhibitors .
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | CHFNO |
| CAS Number | 2357426-34-5 |
| Target Kinases | C-Kit, JAK1, TYK2 |
| IC50 (C-Kit) | Low nanomolar range |
| Clinical Applications | Hematological malignancies, autoimmune disorders |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate, and how can intermediates be purified?
The compound is typically synthesized via multi-step reactions involving carbamate protection, cyclopropane ring formation, and fluorination. A common approach involves:
- Step 1 : Coupling of tert-butyl carbamate with a difluorocyclopropane precursor using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP under inert conditions .
- Step 2 : Reduction of nitro or nitrile groups to introduce the aminomethyl moiety, often employing Fe/NH₄Cl systems .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is standard for isolating intermediates. For sensitive fluorinated intermediates, low-temperature crystallization (e.g., from EtOH/water) improves yield .
Q. How can structural characterization be performed to confirm the compound’s identity?
Q. What are the stability considerations for this compound during storage and handling?
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from UV exposure, as fluorinated cyclopropanes may undergo photodecomposition .
- Reactivity : Avoid strong acids/bases, which can cleave the tert-butyloxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How can catalytic systems be optimized for synthesizing fluorinated cyclopropane intermediates?
- Catalyst Selection : Palladium complexes (e.g., Pd(OAc)₂) with bulky phosphine ligands (XPhos) enhance yields in Suzuki-Miyaura couplings for cyclopropane precursors .
- Solvent Effects : Use toluene or dioxane for better solubility of fluorinated intermediates. Additives like LHMDS improve reaction rates in SNAr substitutions .
- Temperature Control : Maintain 80–100°C for cyclopropanation; higher temperatures risk ring-opening .
Q. What strategies address contradictions in reaction yields reported across studies?
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species from Pd-catalyzed reactions) .
- Moisture Sensitivity : Trace water can hydrolyze Boc groups; employ molecular sieves or anhydrous solvents in aminomethylation steps .
- Scale-Up Adjustments : Reduce equivalents of expensive reagents (e.g., Pd₂(dba)₃) by 20–30% in large-scale syntheses without compromising yield .
Q. How can the compound’s bioactivity be evaluated in medicinal chemistry applications?
- Targeted Assays : Test inhibition of enzymes like CDC25 phosphatases or kinases via fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to study permeability in cancer cell lines (e.g., leukemia HL-60) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. What computational methods support mechanistic studies of fluorinated cyclopropane reactivity?
- DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) using B3LYP/6-31G(d) basis sets .
- MD Simulations : Study solvation effects on carbamate stability in aqueous vs. nonpolar environments .
- Docking Studies : Predict binding modes to protein targets (e.g., kinase ATP pockets) using AutoDock Vina .
Methodological Notes
- Safety : Always use fume hoods and PPE (gloves, goggles) due to potential irritancy of fluorinated intermediates .
- Data Reproducibility : Validate synthetic protocols with control reactions and replicate HPLC purity checks (>95%) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid human/animal use without approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
